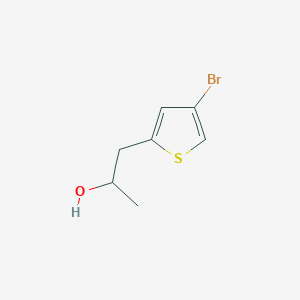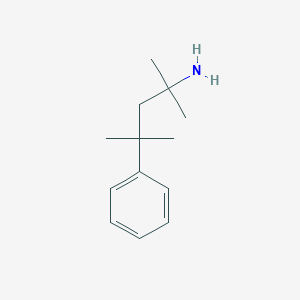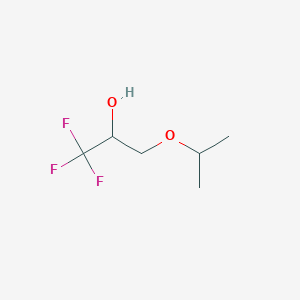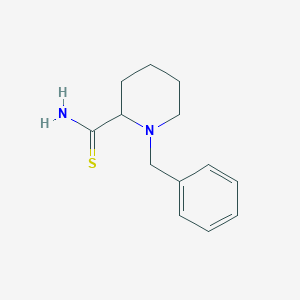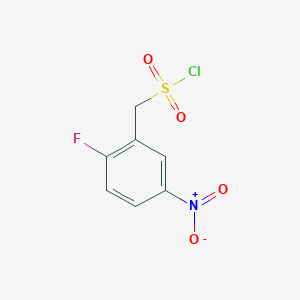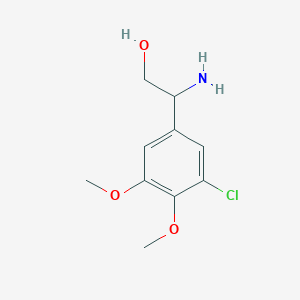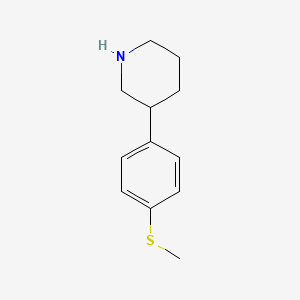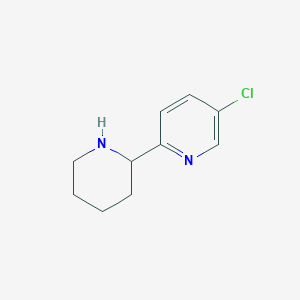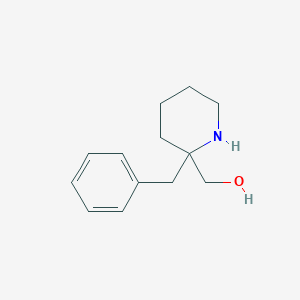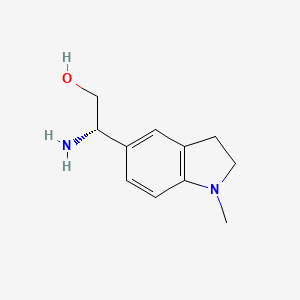
(S)-2-Amino-2-(1-methylindolin-5-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol is a chiral compound that features an indole moiety, which is a common structural motif in many biologically active molecules. The presence of the amino group and the hydroxyl group makes it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with the preparation of the indole ring system.
Functional Group Introduction: The amino and hydroxyl groups are introduced through various functionalization reactions.
Chiral Resolution: The chiral center is resolved using chiral catalysts or by separation of diastereomers.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing scalable reactions and robust catalysts.
Purification: Employing techniques such as crystallization or chromatography to achieve high purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary amines.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and natural products.
Catalysis: Acts as a ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Receptor Binding: May interact with biological receptors, influencing various physiological processes.
Medicine
Drug Development: Investigated for its potential therapeutic effects in treating diseases.
Diagnostics: Used in the development of diagnostic agents.
Industry
Material Science: Utilized in the synthesis of materials with specific properties.
Agriculture: Employed in the development of agrochemicals.
作用機序
The mechanism by which (2S)-2-amino-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways.
類似化合物との比較
Similar Compounds
(2S)-2-amino-2-(1H-indol-5-yl)ethan-1-ol: Lacks the methyl group, which may affect its biological activity.
(2S)-2-amino-2-(1-methyl-1H-indol-5-yl)ethan-1-ol: Similar structure but different stereochemistry.
Uniqueness
The presence of the methyl group and the specific stereochemistry of (2S)-2-amino-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol may confer unique properties, such as enhanced binding affinity or selectivity for certain biological targets.
特性
分子式 |
C11H16N2O |
|---|---|
分子量 |
192.26 g/mol |
IUPAC名 |
(2S)-2-amino-2-(1-methyl-2,3-dihydroindol-5-yl)ethanol |
InChI |
InChI=1S/C11H16N2O/c1-13-5-4-9-6-8(10(12)7-14)2-3-11(9)13/h2-3,6,10,14H,4-5,7,12H2,1H3/t10-/m1/s1 |
InChIキー |
CCQYRWRATAAABZ-SNVBAGLBSA-N |
異性体SMILES |
CN1CCC2=C1C=CC(=C2)[C@@H](CO)N |
正規SMILES |
CN1CCC2=C1C=CC(=C2)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



